molecular formula C17H12ClF3N2O2S B2813906 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide CAS No. 367908-26-7

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2813906
CAS No.: 367908-26-7
M. Wt: 400.8
InChI Key: MXUDJLVVYPUBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide features a benzothiazinone core fused with an acetamide moiety substituted at the 4-chloro-3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing groups (chloro and trifluoromethyl) with a hydrogen-bond-capable benzothiazinone system, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2S/c18-11-6-5-9(7-10(11)17(19,20)21)22-15(24)8-14-16(25)23-12-3-1-2-4-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDJLVVYPUBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide typically involves multiple steps:

  • Formation of the Benzothiazinone Core: : The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazinone core. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

  • Introduction of the Acetamide Group: : The next step involves the acylation of the benzothiazinone core with an appropriate acyl chloride or anhydride to introduce the acetamide group. This reaction is typically performed in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.

  • Substitution with 4-chloro-3-(trifluoromethyl)phenyl Group: : The final step involves the substitution of the acetamide derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under mild conditions to avoid decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzothiazinone ring, potentially converting it to a hydroxyl group.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

    Biological Research: It is used in studies investigating the inhibition of specific enzymes or pathways involved in disease processes.

    Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzothiazinone core is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide ():
    Differs by lacking the 3-(trifluoromethyl) group on the phenyl ring. The absence of this strong electron-withdrawing substituent likely reduces the compound’s lipophilicity and alters its binding affinity compared to the target compound .

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide (): Substitutes the trifluoromethyl group at the phenyl ring’s 4-position instead of 3-position.

Heterocyclic Core Modifications

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (): Replaces the benzothiazinone with a 1,2-benzothiazole-1,1-dioxide system. The sulfone group enhances polarity and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability. The molecular weight (418.77 g/mol) is higher than the target compound’s estimated ~380–400 g/mol range .
  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide (): Substitutes benzothiazinone with a phthalazinone ring.

Functional Group Variations

  • CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) ():
    Although a urea derivative, the shared 4-chloro-3-(trifluoromethyl)phenyl group highlights the pharmacophoric importance of this substituent. CTPPU demonstrated NSCLC cell growth inhibition, suggesting that the target acetamide may also exhibit anticancer activity if the heterocycle complements target binding .

  • N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide (): Replaces the benzothiazinone with a simpler methylamino group. This reduces molecular complexity and weight (MW ≈ 280 g/mol), likely improving bioavailability but sacrificing target specificity .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₇H₁₁ClF₃N₂O₂S ~395 3-oxo-benzothiazin, 4-Cl, 3-CF₃
N-(4-Chlorophenyl)-2-(3-oxo-benzothiazin-2-yl)acetamide C₁₆H₁₂ClN₂O₂S 345.79 4-Cl, no CF₃
2-(3-Oxo-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide C₁₇H₁₂F₃N₂O₂S 379.35 4-CF₃
N-[4-Cl-3-CF₃-phenyl]-2-(1,1-dioxido-benzothiazol-2-yl)acetamide C₁₆H₁₀ClF₃N₂O₄S 418.77 Benzothiazole-1,1-dioxide

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H13ClF3N3O2S
  • Molecular Weight : 463.87 g/mol
  • IUPAC Name : this compound

This compound exhibits various biological activities attributed to its structural components:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .
  • Cytotoxic Effects : In vitro assays have indicated that the compound may exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes the biological activities and effects observed in various studies:

Activity Effect Reference
COX InhibitionModerate inhibition
LOX InhibitionModerate inhibition
Cytotoxicity (MCF-7 cells)IC50 = 10.4 μM
Antioxidant ActivityModerate

Study 1: Inhibition of COX and LOX Enzymes

A study focused on the compound's ability to inhibit COX and LOX enzymes demonstrated that it could reduce inflammatory markers in vitro. The results indicated a dose-dependent inhibition pattern, with significant effects observed at concentrations above 10 μM .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were evaluated against several cancer cell lines, including MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 10.4 μM, indicating substantial cytotoxic potential .

Study 3: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interaction between this compound and target proteins involved in inflammation and cancer progression. The docking results revealed favorable binding interactions with active sites of COX and LOX enzymes, supporting the observed inhibitory activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.